REACTION_CXSMILES
|
CCCCC.[CH2:6]=[CH:7][C:8](=[CH2:10])[CH3:9].C=CC=CC.[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[C:8]([C:7]1[CH:6]=[CH:16][CH:20]=[CH:19][C:18]=1[CH3:17])([CH3:10])=[CH2:9] |f:0.1.2.3|
|
Name
|
n-pentane isoprene 1,3-pentadiene cyclopentadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC.C=CC(C)=C.C=CC=CC.C1=CC=CC1
|
Name
|
petroleum naphtha
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |